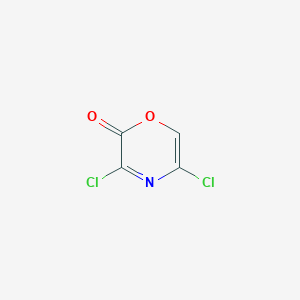

3,5-Dichloro-2H-1,4-oxazin-2-one

Description

Structural Classification and Nomenclature of 2H-1,4-Oxazin-2-ones

2H-1,4-Oxazin-2-ones belong to the broader category of heterocyclic compounds known as oxazines. acs.org Specifically, they are defined by a six-membered ring containing one oxygen atom and one nitrogen atom at positions 1 and 4, respectively. The "-2-one" suffix indicates the presence of a carbonyl group at the second position of the ring. The "2H-" prefix specifies the location of the saturated carbon atom in the otherwise unsaturated ring, which is necessary to define the tautomeric form.

The general structure of 2H-1,4-oxazin-2-ones features an α,β-unsaturated lactone functionality and an imine (or imino ether) group. This arrangement of functional groups within a single heterocyclic framework is key to their chemical behavior. When fused to a benzene (B151609) ring, these compounds are known as benzoxazinones, a widely studied class of molecules. foodb.ca

The nomenclature follows standard IUPAC rules for heterocyclic compounds. For the specific subject of this article, "3,5-Dichloro-2H-1,4-oxazin-2-one," the name explicitly details the core heterocycle and the precise location of the two chlorine substituents.

Table 1: Structural Details of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄HCl₂NO₂ |

| CAS Number | 125850-02-4 bldpharm.com |

| Parent Heterocycle | 2H-1,4-Oxazin-2-one |

| Key Functional Groups | Lactone, Imidoyl Chloride |

Historical Context and Significance of the 3,5-Dichloro Substitution Pattern

While a detailed historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature, the significance of halogenated heterocycles is well-established in synthetic chemistry. The introduction of halogen atoms, particularly chlorine, into a heterocyclic ring system dramatically alters its electronic properties and reactivity.

The 3,5-dichloro substitution pattern on the 2H-1,4-oxazin-2-one core is of particular synthetic importance for several reasons:

Electron-Withdrawing Effects : The two chlorine atoms are strongly electron-withdrawing. This electronic pull significantly influences the reactivity of the entire molecule.

Activation of Positions : The chlorine at position 5 makes the C=N bond susceptible to nucleophilic attack, while the chlorine at position 3, as part of an imidoyl chloride, is also a reactive site.

Leaving Group Potential : Chlorine atoms are excellent leaving groups, facilitating a wide range of nucleophilic substitution reactions. This allows for the selective introduction of various functional groups at positions 3 and 5. researchgate.net

This strategic placement of two reactive centers on a stable heterocyclic core makes 3,5-dichloro-2H-1,4-oxazin-2-ones powerful intermediates. Research has shown that electrophilic catalysis can be used to achieve selective substitution of the imidoyl chloride group at position 3, preventing the nucleophile from reacting with the lactone function at position 2. researchgate.net This predictable reactivity is a cornerstone of its utility in targeted synthesis.

Overview of Research Trajectories for Dichloro-2H-1,4-oxazin-2-ones in Organic Synthesis

Research involving 3,5-Dichloro-2H-1,4-oxazin-2-ones has primarily focused on their application as versatile synthons, or building blocks, for the construction of other, often more complex, heterocyclic systems. Their utility stems from the multiple reactive sites within the molecule.

One of the most prominent applications is in the synthesis of polysubstituted pyridines. The 2H-1,4-oxazin-2-one ring contains an azadiene system (a sequence of atoms N=C-C=C), which can participate in Diels-Alder reactions. Specifically, 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones serve as excellent precursors for creating functionalized pyridines through a [4+2] cycloaddition reaction with alkynes, followed by a retro-Diels-Alder reaction. researchgate.net This pathway provides a reliable route to pyridines with a specific substitution pattern that can be difficult to achieve through other methods.

Table 2: Key Reactions of 3,5-Dichloro-2H-1,4-oxazin-2-ones

| Reaction Type | Description | Resulting Products |

| Nucleophilic Substitution | The chlorine atom at position 3 (imidoyl chloride) can be selectively substituted by various nucleophiles in the presence of an acid catalyst. researchgate.net | Functionalized 2H-1,4-oxazin-2-ones |

| Cycloaddition | The azadiene system undergoes a Diels-Alder reaction with acetylenic compounds. researchgate.net | Polyfunctionalized pyridines researchgate.net |

| Cyclization | Can participate in cyclization reactions with nucleophiles like SCN⁻ or CH₂N₂. researchgate.net | More complex fused heterocyclic systems |

The research trajectory for these compounds continues to explore their potential in creating novel molecular scaffolds. Their predictable and selective reactivity makes them valuable tools for organic chemists aiming to synthesize libraries of compounds for various applications, leveraging the stable yet reactive nature of the dichloro-oxazinone core. For instance, they have been used as precursors for the synthesis of 2-iodo-6-chloropyridines, which are themselves versatile intermediates for further functionalization via cross-coupling reactions. researchgate.net

Structure

3D Structure

Properties

CAS No. |

125850-02-4 |

|---|---|

Molecular Formula |

C4HCl2NO2 |

Molecular Weight |

165.96 g/mol |

IUPAC Name |

3,5-dichloro-1,4-oxazin-2-one |

InChI |

InChI=1S/C4HCl2NO2/c5-2-1-9-4(8)3(6)7-2/h1H |

InChI Key |

UTUZKFRTJNBTJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=O)O1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dichloro 2h 1,4 Oxazin 2 Ones

Classical Synthetic Routes

The traditional and most direct method for synthesizing 3,5-dichloro-2H-1,4-oxazin-2-ones relies on the reaction of α-hydroxy- or α-amino-nitriles (cyanohydrins) with oxalyl chloride. This approach has been fundamental in accessing the core structure of these oxazinones.

Synthesis via Cyanohydrin Derivatives and Oxalyl Chloride

A general and novel synthesis for 3,5-dihalo-2H-1,4-oxazin-2-ones starts from either O-trimethylsilyl protected or unprotected cyanohydrins, which are reacted with oxalyl chloride or oxalyl bromide. researchgate.netscilit.com This reaction facilitates the formation of a range of previously unknown 6-substituted 3,5-dihalo-2H-1,4-oxazin-2-ones. researchgate.net The process involves the cyclization of the cyanohydrin derivative with the dihalide of oxalic acid. researchgate.netresearchgate.net For instance, various 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones have been successfully synthesized by reacting the corresponding cyanohydrins with oxalyl chloride in a suitable solvent like chlorobenzene. researchgate.net

This classical method is direct but is noted to have certain drawbacks, including the use of toxic cyanohydrin starting materials and often requiring harsh reaction conditions such as elevated temperatures (greater than 90 °C). nih.gov

Reaction Conditions and Yield Optimization in Established Protocols

The optimization of reaction conditions is crucial for improving the efficiency and yield of the synthesis of 3,5-dichloro-2H-1,4-oxazin-2-ones. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the nature of the starting materials.

For the classical synthesis involving cyanohydrins and oxalyl chloride, the reaction is typically carried out in a solvent such as chlorobenzene. researchgate.net The yields for some derivatives prepared via this method have been reported as modest, suggesting room for optimization. nih.gov While specific, detailed optimization studies for 3,5-dichloro-2H-1,4-oxazin-2-one are not extensively documented in the provided sources, general principles of organic synthesis optimization would apply. These include screening different solvents to improve solubility and reaction rates, adjusting the reaction temperature to balance reaction speed with potential side reactions, and modifying the stoichiometry of the reactants. The harsh conditions often required for this method, such as high temperatures, can be a limiting factor. nih.gov

Modern and Emerging Synthetic Approaches

In an effort to overcome the limitations of classical methods, newer synthetic strategies have been developed. Among these, the Staudinger reductive cyclization of functionalized vinyl azide (B81097) precursors has emerged as a promising alternative.

Staudinger Reductive Cyclization of Functionalized Vinyl Azide Precursors

A novel method for the preparation of 1,4-oxazinone derivatives involves the Staudinger reductive cyclization of functionalized vinyl azide precursors. researchgate.netnih.govnih.gov This process allows for the synthesis of the 1,4-oxazinone ring system under milder conditions compared to the classical approach. The key step is an intramolecular reaction that proceeds through a Staudinger reaction, where a phosphine (B1218219) or phosphite (B83602) reduces the azide, which is then followed by cyclization to form the oxazinone ring. This reaction sequence can be performed in a single reaction vessel, where the Staudinger reductive cyclization is followed by an alkene isomerization to the reactive oxazinone intermediate. nih.gov

Advantages and Limitations of Contemporary Methods

The Staudinger reductive cyclization offers several advantages over the traditional cyanohydrin-based synthesis. nih.gov A primary benefit is the avoidance of highly toxic cyanohydrin starting materials. nih.gov Furthermore, this modern approach often proceeds under milder reaction conditions, which can lead to improved yields and cleaner reactions for certain derivatives. nih.gov

Strategies for Substituent Introduction and Control at Peripheral Positions (e.g., 6-position)

The ability to introduce substituents at specific positions of the this compound scaffold is crucial for tuning its chemical properties and for its application as a building block in the synthesis of more complex molecules, such as polyfunctionalized pyridines. researchgate.net

A primary strategy for introducing substituents at the 6-position is to start the synthesis with an appropriately substituted cyanohydrin. researchgate.netscilit.com By using a cyanohydrin derived from an aldehyde or ketone that already contains the desired substituent, this group is carried through the cyclization reaction with oxalyl chloride to yield the corresponding 6-substituted this compound. This approach allows for a degree of control over the final structure of the oxazinone. For example, 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones are readily prepared from their corresponding alkyl cyanohydrins. researchgate.net

Below is a table summarizing the synthesis of various 6-substituted 3,5-dichloro-2H-1,4-oxazin-2-ones from their respective cyanohydrin precursors.

| Starting Cyanohydrin Derivative | Resulting 6-Substituted this compound | Reference |

| Alkyl Cyanohydrin | 6-Alkyl-3,5-dichloro-2H-1,4-oxazin-2-one | researchgate.net |

| General Substituted Cyanohydrin | 6-Substituted-3,5-dihalo-2H-1,4-oxazin-2-one | researchgate.netscilit.com |

Further functionalization of the this compound ring system is also possible. The chlorine atom at the 3-position, being part of an imidoyl chloride, is susceptible to nucleophilic substitution, which can be achieved selectively in the presence of an acid catalyst. researchgate.net This allows for the introduction of various nucleophiles at this position while leaving the lactone functionality intact. researchgate.net

Reactivity and Chemical Transformations of 3,5 Dichloro 2h 1,4 Oxazin 2 Ones

Nucleophilic Substitution Reactions

The two chlorine atoms at the 3- and 5-positions of the 1,4-oxazin-2-one ring display distinct reactivity, enabling selective functionalization. The chlorine at the 3-position, as part of an imidoyl chloride, is particularly susceptible to nucleophilic attack, a characteristic that has been widely exploited in the synthesis of diverse heterocyclic systems.

Selective Reactivity of the 3-Chlorine Atom as an Imidoyl Chloride System

The chlorine atom at the 3-position of 3,5-dichloro-2H-1,4-oxazin-2-ones exhibits the characteristic reactivity of an imidoyl chloride. This functionality allows for selective substitution by a variety of nucleophiles. researchgate.net This selective displacement occurs without affecting the chlorine at the 5-position or the lactone function of the oxazinone ring. researchgate.net This difference in reactivity is crucial for the stepwise functionalization of the molecule. The imidoyl chloride moiety is more electrophilic than the vinyl chloride at the 5-position, making it the preferred site for nucleophilic attack.

Acid-Catalyzed Functionalization with Various Nucleophiles

The substitution of the 3-chlorine atom can be effectively promoted by electrophilic catalysis. researchgate.net The presence of an acid catalyst activates the imidoyl chloride system, facilitating its reaction with a range of nucleophiles. researchgate.net This method has been successfully employed to introduce various functionalities at the 3-position, thereby generating a library of substituted 1,4-oxazin-2-ones. This acid-catalyzed approach prevents competitive reactions with the less reactive lactone part of the molecule. researchgate.net

| Nucleophile | Product Type | Reference |

| Amines | 3-Amino-1,4-oxazin-2-ones | researchgate.net |

| Alcohols | 3-Alkoxy-1,4-oxazin-2-ones | researchgate.net |

| Thiols | 3-Thio-1,4-oxazin-2-ones | researchgate.net |

Cyclization Pathways Involving Azadiene or Imine Functionalities

Beyond simple substitution, the 3,5-dichloro-2H-1,4-oxazin-2-one scaffold can undergo cyclization reactions involving either its inherent 2-azadiene system or the imine functionality formed after initial nucleophilic attack. For instance, reaction with specific nucleophiles like thiocyanate (B1210189) (SCN⁻) or diazomethane (B1218177) (CH₂N₂) can initiate cyclization pathways. researchgate.net These reactions lead to the formation of fused heterocyclic systems, expanding the structural diversity accessible from this starting material. researchgate.net

Cycloaddition Reactions: Diels-Alder and Hetero-Diels-Alder

The conjugated 2-azadiene system within the this compound ring makes it an excellent component in [4+2] cycloaddition reactions, a powerful tool for the synthesis of six-membered rings.

Role as a 2-Azadiene Component in [4+2] Cycloadditions

3,5-Dichloro-2H-1,4-oxazin-2-ones, particularly 6-alkyl derivatives, serve as effective 2-azadiene components in Diels-Alder reactions. kuleuven.benih.gov This reactivity allows for the construction of variously substituted 2,6-dichloropyridines through a cycloaddition-cycloreversion sequence. kuleuven.benih.gov The initial [4+2] cycloaddition with an alkyne dienophile forms a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction to yield the aromatic pyridine (B92270) ring. kuleuven.be This method is noted for its high regioselectivity and good yields. kuleuven.be

Reactivity with Electron-Rich, Electron-Deficient, and Electron-Neutral Dienophiles

The versatility of 3,5-dichloro-2H-1,4-oxazin-2-ones as dienes is demonstrated by their ability to react with a wide spectrum of dienophiles, including those that are electron-rich, electron-deficient, and electron-neutral. nih.gov These cycloaddition reactions typically proceed with moderate regio- and stereoselectivity, leading to stable and isolable bridged bicyclic lactone adducts. nih.gov The electronic nature of the dienophile influences the reaction rate and outcome, a principle well-established in Diels-Alder chemistry. masterorganicchemistry.com The ability to engage with diverse dienophiles makes this class of compounds a valuable precursor for creating highly substituted and functionally rich piperidines through subsequent chemical manipulations of the cycloadducts. nih.gov

| Dienophile Type | Reactivity | Reference |

| Electron-Rich | Reacts readily | nih.gov |

| Electron-Deficient | Reacts readily | nih.gov |

| Electron-Neutral | Reacts readily | nih.gov |

Regioselectivity and Stereoselectivity in Cycloadditions

The inherent reactivity of the azadiene system within 3,5-dichloro-2H-1,4-oxazin-2-ones makes them valuable partners in cycloaddition reactions, particularly with acetylenic compounds, to form polyfunctionalized pyridines. researchgate.net The regioselectivity of these reactions, which dictates the orientation of the reacting partners, is a critical aspect influencing the final product structure.

In non-catalyzed [3+2] cycloadditions, the regioselectivity can be highly dependent on the nature of the substituents on the reacting partners. For instance, the reaction of certain nitrones with α,β,γ,δ-unsaturated amides has been shown to be completely chemo- and regioselective. rsc.org The stereoselectivity, which governs the three-dimensional arrangement of atoms in the product, is also a key consideration. In the aforementioned reaction, the stereochemical outcome was significantly influenced by the steric bulk of the nitrone. rsc.org The formation of specific diastereomers, such as the C3/C4 trans relative configuration in the resulting isoxazolidinyl ring, highlights the controlled nature of these cycloadditions. rsc.org

The Diels-Alder reaction, a type of [4+2] cycloaddition, is a powerful tool for forming six-membered rings with excellent stereocontrol. libretexts.orglibretexts.org The orientation of substituents on both the diene and the dienophile in the transition state directly translates to the stereochemistry of the product. libretexts.org For example, a cis dienophile will yield cis substituents in the final cyclic product. libretexts.org

| Reactant 1 | Reactant 2 | Reaction Type | Key Selectivity Observation |

| This compound | Acetylenic compounds | Cycloaddition | Yields polyfunctionalized pyridines. researchgate.net |

| Prochiral N-alkyltrifluoromethylmethylene nitrones | Piperine | 1,3-Dipolar Cycloaddition | Entirely chemo- and regioselective; stereoselectivity dependent on nitrone's steric hindrance. rsc.org |

| Diene | Dienophile | Diels-Alder [4+2] Cycloaddition | High degree of stereocontrol; substituent orientation in reactants dictates product stereochemistry. libretexts.org |

Lewis Acid Catalysis for Enhanced Selectivity and Milder Conditions

The use of Lewis acids as catalysts can significantly enhance the efficiency and control of cycloaddition reactions involving 1,4-oxazin-2-one derivatives and other related systems. Lewis acid catalysis offers a pathway to conduct these reactions under milder conditions while often improving selectivity. nih.gov

For example, the formal [3+2] annulation between N-arylimines and bicyclo[1.1.0]butanes (BCBs) has been successfully achieved using Lewis acid catalysis, a pioneering approach in this area. nih.gov Scandium triflate (Sc(OTf)₃) has been identified as an effective Lewis acid catalyst for the 1,3-dipolar cycloaddition of isatogens with BCBs, leading to the synthesis of tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes. nih.gov This reaction proceeds smoothly at a mild temperature of 30 °C. nih.gov

Furthermore, chiral Lewis acids can be employed to induce enantioselectivity in cycloaddition cascades. In a visible light-triggered reaction, a chiral AlBr₃-activated 1,3,2-oxazaborolidine catalyzed a cascade of ortho photocycloaddition and acid-catalyzed rearrangement to produce enantioenriched polycyclic benzoisochromenes with high yields and enantiomeric excesses. rsc.org This demonstrates the power of Lewis acid catalysis in not only promoting the reaction but also controlling its stereochemical outcome.

| Catalyst | Reactants | Reaction Type | Key Advantages |

| Sc(OTf)₃ | Isatogens and Bicyclo[1.1.0]butanes (BCBs) | 1,3-Dipolar Cycloaddition | Milder reaction conditions (30 °C), good functional group compatibility. nih.gov |

| Chiral AlBr₃-activated 1,3,2-oxazaborolidine | 1-Naphthaldehyde derivatives | ortho Photocycloaddition/Rearrangement Cascade | High enantioselectivity (82–96% ee), high yields (65–93%). rsc.org |

| BF₃ | Dihydropyridines and Bicyclobutanes | [2π+2σ] Cycloaddition | Metal-free conditions, high atom efficiency. rsc.org |

Tandem Cycloaddition/Cycloreversion Sequences for Diverse Scaffolds

Tandem reactions, where multiple bond-forming events occur in a single operation, provide an efficient pathway to complex molecular structures from simple starting materials. rsc.org The azadiene system within 3,5-dichloro-2H-1,4-oxazin-2-ones makes them suitable for tandem cycloaddition/cycloreversion sequences. This strategy involves an initial cycloaddition reaction followed by a subsequent cycloreversion (a retro-Diels-Alder reaction, for example) to generate a new, often highly functionalized, scaffold.

These oxazinones can be converted into pyridines through a Diels-Alder/retro-Diels-Alder sequence with an appropriate alkyne. researchgate.net This process allows for the construction of diverse and polyfunctionalized pyridine rings. The reaction of 3-substituted 5-chloro-6-methyl-2H-1,4-oxazin-2-ones with monosubstituted acetylenic compounds has been shown to yield pyridines in excellent yields through such a cycloaddition-elimination process. kuleuven.be

The development of tandem reactions is a significant area of research. For instance, a nickel-catalyzed tandem reaction involving cyclic esterification and C–S bond formation has been developed to synthesize biologically active 5-oxa-11-thia-benzofluoren-6-ones. nih.gov Similarly, a scandium(III) triflate-catalyzed tandem [3+2] cycloaddition/nucleophilic ring-opening reaction of cyclopropane (B1198618) 1,1-diesters with azomethine ylides has been reported. asianpubs.org These examples, while not directly involving this compound, highlight the broader utility and potential of designing tandem sequences for the efficient synthesis of complex heterocyclic systems.

Other Significant Reactions and Derivatization Strategies

Beyond cycloadditions, the this compound scaffold can undergo other important chemical transformations, allowing for extensive derivatization. The presence of the imidoyl chloride group at the 3-position is particularly noteworthy. This group can be selectively substituted by a variety of nucleophiles in the presence of an acid catalyst, a reaction that can be performed without affecting the lactone functionality. researchgate.net

This selective functionalization has been demonstrated with nucleophiles such as thiocyanate (SCN⁻) and diazomethane (CH₂N₂), which lead to cyclizations involving the azadiene or imine functions. researchgate.net Furthermore, 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones have been utilized as precursors for the synthesis of functionalized 2-iodo-6-chloropyridines. researchgate.net

The reactivity of related chlorinated heterocyclic systems also provides insights into potential derivatization strategies. For example, 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) readily undergoes nucleophilic substitution with piperazine (B1678402) derivatives to form new C-N bonds, yielding a variety of substituted naphthoquinone products. nih.gov This suggests that the chlorine atoms on the 1,4-oxazin-2-one ring could be targets for similar nucleophilic substitution reactions, further expanding the synthetic utility of this versatile scaffold.

Spectroscopic and Analytical Characterization Techniques in the Study of 3,5 Dichloro 2h 1,4 Oxazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3,5-Dichloro-2H-1,4-oxazin-2-one, ¹H and ¹³C NMR would provide critical data for structural verification. organicchemistrydata.org

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon. np-mrd.orgnp-mrd.org

Carbonyl Carbon (C-2): The carbon of the lactone carbonyl group (C=O) is expected to have the most downfield chemical shift, typically in the range of 150-170 ppm, due to the strong deshielding effect of the double-bonded oxygen.

Imine Carbon (C-3): The carbon atom double-bonded to nitrogen and single-bonded to a chlorine atom (C=N) would also be significantly downfield, influenced by the electronegativity of both nitrogen and chlorine.

Vinylic Carbons (C-5 and C-6): The two sp²-hybridized carbons forming the double bond (C-5 and C-6) would appear in the vinylic region of the spectrum (typically 100-150 ppm). The carbon bearing the chlorine atom (C-5) would be further downfield compared to the carbon bearing the hydrogen atom (C-6).

The following table outlines the predicted chemical shifts for the carbon atoms in this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 155 - 165 | Lactone carbonyl carbon, highly deshielded. researchgate.net |

| C-3 | 145 - 155 | Imine carbon attached to electronegative N and Cl. |

| C-5 | 130 - 140 | Vinylic carbon attached to electronegative Cl. |

| C-6 | 115 - 125 | Vinylic carbon attached to hydrogen. |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR))

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. nih.govhilarispublisher.com

Key expected vibrational frequencies include:

C=O Stretching: A strong, sharp absorption band characteristic of the lactone (cyclic ester) carbonyl group. This is typically one of the most prominent peaks in the spectrum. libretexts.org

C=N Stretching: An absorption corresponding to the stretching of the imine double bond within the oxazine (B8389632) ring.

C=C Stretching: A peak arising from the carbon-carbon double bond in the ring.

C-O-C Stretching: Asymmetric and symmetric stretching vibrations associated with the ether linkage within the oxazine ring.

C-Cl Stretching: Absorptions in the fingerprint region corresponding to the two carbon-chlorine bonds.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Lactone C=O | Stretch | 1750 - 1780 | Strong, Sharp |

| Imine C=N | Stretch | 1640 - 1670 | Medium |

| Alkene C=C | Stretch | 1620 - 1650 | Medium to Weak |

| C-O-C | Asymmetric Stretch | 1200 - 1280 | Strong |

| C-Cl | Stretch | 700 - 850 | Strong to Medium |

Electronic Absorption Spectroscopy (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The chromophore in this compound consists of a conjugated system involving the C=C double bond, the imine (C=N) group, and the carbonyl (C=O) group. This conjugation is expected to give rise to characteristic electronic absorptions.

The likely electronic transitions include:

π → π* transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in the shorter wavelength region of the UV spectrum and have high molar absorptivity.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These absorptions occur at longer wavelengths and are generally of lower intensity compared to π → π* transitions. researchgate.net

Analysis of related heterocyclic systems suggests that the absorption maxima (λmax) would likely fall in the mid-to-short UV range. researchgate.net

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π → π | C=C-N=C-C=O | 200 - 280 |

| n → π | C=O, C=N | 280 - 350 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern upon ionization. msu.edu

For this compound (C₄HCl₂NO₂), the exact mass can be calculated. The high-resolution mass spectrum would show a distinctive isotopic cluster for the molecular ion [M]⁺ due to the natural abundance of the two chlorine isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This would result in three main peaks:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks would be approximately 9:6:1, which is a clear signature for a dichloro-substituted compound. msu.edu

Electron impact ionization would likely induce fragmentation of the molecular ion. Plausible fragmentation pathways could include the loss of small, stable neutral molecules or radicals. libretexts.orglibretexts.org Analysis of related phthalazine-1,4-dione derivatives shows that fragmentation often initiates with the loss of small molecules like CO or cleavage adjacent to heteroatoms. raco.cat

| Ion | m/z (for ³⁵Cl) | Possible Identity |

| [C₄HCl₂NO₂]⁺ | 165 | Molecular Ion |

| [C₃HCl₂NO]⁺ | 137 | Loss of CO |

| [C₄HNO₂Cl]⁺ | 130 | Loss of Cl radical |

| [C₃HNO]⁺ | 67 | Loss of two Cl and CO |

X-ray Crystallography for Solid-State Structural Determination and Conformation (if applicable to related compounds)

For instance, the crystal structure of a related compound, 4,5-Dichloro-2H-1,3-oxazine-2,6(3H)-dione, shows that the oxazine ring is essentially planar. nih.gov Similarly, studies on 3-acetyloxazolin-2-one, which shares the oxazolin-2-one substructure, also confirm a planar geometry for the imide nitrogen, indicating significant delocalization. st-andrews.ac.uk Based on these related structures, the 2H-1,4-oxazin-2-one ring is expected to be nearly planar to maximize π-orbital overlap within the conjugated system. X-ray analysis would precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or stacking, in the crystal lattice. mdpi.comepstem.net

| Structural Parameter | Expected Value/Observation (based on related structures) | Reference |

| Ring Conformation | Essentially planar | nih.gov |

| C=O Bond Length | ~1.20 Å | mdpi.com |

| C-O Bond Length | ~1.35 - 1.40 Å | mdpi.com |

| C=N Bond Length | ~1.28 - 1.32 Å | st-andrews.ac.uk |

| Intermolecular Interactions | Potential for C-H···O or C-H···N hydrogen bonds, π-π stacking | nih.gov |

Computational and Theoretical Investigations of 3,5 Dichloro 2h 1,4 Oxazin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying medium-sized organic molecules. mdpi.com DFT methods are used to approximate the solution to the Schrödinger equation by calculating the electron density of a system, from which its energy and other properties can be derived. researchgate.net

Analysis of Electronic Structure, Geometry Optimization, and Molecular Conformation

Geometry optimization is a fundamental computational procedure that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. researchgate.netyoutube.com For 3,5-dichloro-2H-1,4-oxazin-2-one, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to predict its three-dimensional structure. mdpi.com These calculations determine key geometric parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value | Description |

| C3-Cl Bond Length | ~1.74 Å | Bond between sp² carbon and chlorine. |

| C5-Cl Bond Length | ~1.72 Å | Bond between sp² carbon and chlorine. |

| C2=O Bond Length | ~1.20 Å | Carbonyl double bond in the lactone. |

| C3=N4 Bond Length | ~1.28 Å | Imine double bond. |

| O1-C2-C3 Angle | ~125° | Angle within the heterocyclic ring. |

| C3-N4-C5 Angle | ~120° | Angle reflecting the sp² hybridization. |

Note: These values are illustrative and based on typical parameters from DFT calculations on similar chlorinated heterocyclic systems.

Reaction Mechanism Elucidation and Transition State Characterization

This compound contains a 2-azadiene moiety (C5=C6-N4=C3), making it a suitable diene component for Diels-Alder reactions. nih.govacs.org Computational studies are crucial for elucidating the mechanisms of these cycloadditions. DFT calculations can map the potential energy surface of the reaction, identifying reactants, products, intermediates, and, most importantly, transition states. youtube.com

The Diels-Alder reaction can proceed through a concerted mechanism, involving a single cyclic transition state, or a stepwise mechanism featuring a zwitterionic intermediate. nih.govnih.gov By calculating the activation energies (the energy difference between reactants and the transition state), chemists can predict the feasibility and rate of a reaction. nih.govpsu.edu For the cycloaddition of 1,4-oxazin-2-ones, computational models help determine whether the reaction is concerted or stepwise and rationalize the observed product distribution. nih.govnih.gov

Table 2: Typical Calculated Activation Energies for Azadiene Diels-Alder Reactions

| Reaction Type | Dienophile | Computational Method | Calculated ΔG‡ (kcal/mol) |

| Normal-electron-demand | Ethylene | B3LYP/6-31G(d) | 25 - 35 |

| Inverse-electron-demand | Ethyl vinyl ether | B3LYP/6-31G(d) | 15 - 25 |

| With Lewis Acid Catalyst | Ethylene + AlCl₃ | B3LYP/6-31G(d) | 10 - 20 |

Note: Data are representative values for azadiene cycloadditions and illustrate how computational methods quantify reaction barriers. nih.govrsc.org

Prediction of Regioselectivity and Stereoselectivity in Cycloadditions

When this compound reacts with an unsymmetrical dienophile in a Diels-Alder reaction, multiple regioisomers (e.g., ortho, meta, para) and stereoisomers (e.g., endo, exo) can be formed. nih.govlibretexts.org DFT calculations are highly effective at predicting the outcome of these reactions. nih.govnih.gov

The regioselectivity is determined by the relative energies of the transition states leading to the different isomers. The isomer formed via the lowest energy transition state will be the major product under kinetic control. uq.edu.au This is often rationalized using Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction pathway. uq.edu.au Similarly, the preference for endo or exo stereoisomers is explained by the lower activation energy of one transition state over the other, often with the endo product being favored due to stabilizing secondary orbital interactions. acs.org

Table 3: Illustrative DFT Prediction of Cycloaddition Selectivity

| Product Isomer | Transition State Energy (kcal/mol) | Predicted Product Ratio | Controlling Factors |

| para, endo | 22.5 | Major | Favorable HOMO-LUMO overlap, secondary orbital interactions. |

| para, exo | 24.0 | Minor | Steric hindrance in the transition state. |

| meta, endo | 26.8 | Minor | Less favorable orbital overlap. |

| meta, exo | 28.1 | Not Observed | Unfavorable sterics and electronics. |

Note: This table illustrates how calculated transition state energies are used to predict the major product of a hypothetical cycloaddition involving a 1,4-oxazin-2-one. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, such as their electronic absorption spectra (UV-Vis). researchgate.netacs.org By simulating the absorption of light, TD-DFT can predict the wavelengths of maximum absorption (λmax), the intensity of the absorption (oscillator strength), and the nature of the electronic transitions involved. nih.gov

For this compound, the chromophore consists of C=C, C=N, and C=O groups, as well as atoms with lone pairs (N, O, Cl). Therefore, one would expect to see π → π* transitions associated with the conjugated system and n → π* transitions originating from the lone pairs. The accuracy of TD-DFT predictions is highly dependent on the choice of the functional (e.g., hybrid functionals like B3LYP or long-range corrected functionals like CAM-B3LYP are common) and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). researchgate.netresearchgate.net

Table 4: Illustrative TD-DFT Results for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | ~350 nm | 0.05 | n → π* (from N/O lone pairs to C=C/C=N π* orbitals) |

| S₀ → S₂ | ~280 nm | 0.45 | π → π* (HOMO to LUMO transition within the azadiene system) |

| S₀ → S₃ | ~230 nm | 0.20 | π → π* (Deeper π orbital to LUMO+1 transition) |

Note: These are hypothetical results based on TD-DFT studies of similar heterocyclic chromophores, illustrating the type of information obtained. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable property derived from computational calculations that maps the electrostatic potential onto the molecule's electron density surface. researchgate.net It provides a visual guide to the charge distribution, revealing electron-rich regions (negative potential, typically colored red or yellow) and electron-deficient regions (positive potential, colored blue). nih.gov This information is instrumental in predicting how a molecule will interact with other chemical species, such as reagents, solvents, or biological receptors. researchgate.netmdpi.com

For this compound, the MEP map would highlight several key features:

Negative Potential: Regions of strong negative potential are expected around the carbonyl oxygen (O) and, to a lesser extent, the ring oxygen and nitrogen atoms, due to their high electronegativity and the presence of lone pairs. These sites are susceptible to electrophilic attack.

Positive Potential: The most electron-deficient (electrophilic) centers would be the carbonyl carbon (C2) and the imidoyl chloride carbon (C3), making them primary targets for nucleophilic attack.

σ-hole on Chlorine: Halogen atoms often exhibit a region of positive electrostatic potential along the axis of the C-X bond, known as a sigma-hole (σ-hole). scispace.com This positive cap makes the chlorine atoms in this compound potential halogen bond donors in intermolecular interactions.

Table 5: Illustrative MEP Values at Key Sites of this compound

| Site | Predicted MEP Value (kcal/mol) | Implied Reactivity |

| Carbonyl Oxygen (O) | -45 | Nucleophilic, H-bond acceptor |

| Carbonyl Carbon (C2) | +55 | Electrophilic, site of nucleophilic attack |

| Imidoyl Chloride Carbon (C3) | +50 | Electrophilic, site of nucleophilic attack |

| Chlorine σ-hole | +20 | Electrophilic, halogen bond donor |

Note: Values are representative and illustrate the expected charge distribution based on MEP analyses of similar functional groups. nih.govscispace.com

Topological Analyses of Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density (ρ(r)) topology to characterize chemical bonds and intermolecular interactions. acs.orgnih.gov This method identifies critical points in the electron density where the gradient is zero. Of particular interest are bond critical points (BCPs) found between interacting atoms. nih.govmdpi.com

The properties at a BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.

Covalent Bonds: High ρ(r) and a negative ∇²ρ(r).

Closed-Shell Interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces): Low ρ(r) and a positive ∇²ρ(r). nih.gov

For a crystal of this compound, QTAIM could be used to identify and quantify various noncovalent interactions that dictate the crystal packing. These could include halogen bonds (C-Cl···O=C or C-Cl···N), hydrogen bonds (if co-crystallized with a hydrogen bond donor), and π-stacking interactions between the heterocyclic rings. acs.orgnih.gov By analyzing these interactions, a deeper understanding of the solid-state structure and properties can be achieved.

Table 6: Typical QTAIM Parameters for Noncovalent Interactions

| Interaction Type | ρ(r) at BCP (a.u.) | ∇²ρ(r) at BCP (a.u.) | Classification |

| Weak Hydrogen Bond | 0.002 - 0.015 | Positive | Closed-shell, electrostatic |

| Moderate Halogen Bond (C-Cl···O) | 0.010 - 0.030 | Positive | Closed-shell, partially covalent |

| van der Waals Contact | < 0.002 | Positive | Closed-shell, dispersive |

Note: This table provides typical ranges for QTAIM parameters for interactions that could be present in the solid state of this compound. acs.orgnih.gov

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction analysis is a computational method used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, within and between molecules. nih.govnih.govresearchgate.net This analysis is crucial for understanding the stability of molecular conformations, crystal packing, and the nature of intermolecular interactions in the solid state. researchgate.net An NCI analysis of this compound would reveal the regions of weak attractive or repulsive interactions, which are critical for its supramolecular chemistry.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a theoretical tool that provides a visual representation of electron localization in a molecule, offering insights into chemical bonding. chemrxiv.orgjussieu.frresearchgate.net ELF analysis helps to distinguish between covalent bonds, lone pairs, and the core electrons of atoms. dntb.gov.ua For this compound, an ELF study would elucidate the nature of the covalent bonds within the oxazinone ring and the influence of the chlorine substituents on the electron distribution.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a technique closely related to NCI analysis. It is used to visualize and characterize non-covalent interactions based on the electron density and its gradient. The RDG can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. An RDG analysis of this compound would provide a graphical representation of the non-covalent interactions, complementing the NCI analysis.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. aimspress.commalayajournal.org This analysis is particularly useful for quantifying hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity. nih.govresearchgate.net An NBO analysis of this compound would provide detailed information on the electronic interactions between the lone pairs of the oxygen and nitrogen atoms, the pi-systems, and the anti-bonding orbitals of the carbon-chlorine bonds. This would offer a quantitative measure of electron delocalization within the molecule.

Applications in Advanced Organic Synthesis and Materials Science

Precursors for Polyfunctionalized Pyridines and Pyridine (B92270) Derivatives

3,5-Dichloro-2H-1,4-oxazin-2-one is a highly effective precursor for synthesizing polysubstituted pyridine rings through a tandem reaction sequence. nih.govnih.gov This process involves an intermolecular [4+2] cycloaddition (Diels-Alder reaction) with an alkyne, followed by a retro-Diels-Alder cycloreversion that expels carbon dioxide to form the aromatic pyridine ring. nih.govnih.gov

1,4-Oxazin-2-ones are considered among the most reactive precursors for this type of transformation, with computational studies suggesting their activation energies for cycloaddition are significantly lower than those for more commonly used precursors like 1,2,4-triazines. nih.gov This enhanced reactivity allows for reactions with a broad range of alkynes, including both electron-rich and electron-deficient substrates, under milder conditions. nih.govnih.gov

The synthesis of the this compound starting material is typically achieved from cyanohydrin derivatives and oxalyl chloride at elevated temperatures. nih.govnih.gov Once formed, its reaction with various acetylenic compounds provides a versatile and regioselective route to 3,5-disubstituted 2,6-dichloropyridines. researchgate.net The dichlorinated nature of the resulting pyridine product is particularly valuable, as the chlorine atoms can be selectively substituted in subsequent reactions to build more complex molecular architectures. researchgate.net

| 1,4-Oxazin-2-one Precursor | Alkyne Substrate | Resulting Pyridine Product | Reference |

|---|---|---|---|

| 6-Alkyl-3,5-dichloro-2H-1,4-oxazin-2-one | Various Acetylenic Compounds | 3,5-Disubstituted 2,6-Dichloropyridines | researchgate.net |

| Generic 1,4-Oxazin-2-one | Terminal Alkyne | Polysubstituted Pyridine | nih.gov |

| DMAD-derived Oxazinone | Phenyl Acetylene | Substituted Pyridine | nih.gov |

Synthetic Routes to Highly Substituted Piperidines through Cycloadduct Manipulation

While the Diels-Alder reaction of this compound is a cornerstone of its reactivity, the resulting cycloadduct is typically a transient intermediate that readily undergoes cycloreversion to yield an aromatic pyridine. The isolation and subsequent manipulation of this cycloadduct to produce saturated heterocyclic systems like piperidines is not a prominently documented synthetic strategy for this specific compound. The inherent reactivity of the oxazinone system strongly favors the tandem cycloaddition-aromatization pathway. Therefore, direct synthetic routes to highly substituted piperidines commencing from the manipulation of this compound cycloadducts are not well-established in the reviewed scientific literature.

Utility as Versatile Chemical Building Blocks for Complex Molecular Architectures

The function of this compound as a versatile chemical building block lies in its ability to generate highly functionalized intermediates that are primed for further chemical diversification. beilstein-journals.orgnih.gov The primary products of its key reactions are polysubstituted 2,6-dichloropyridines. researchgate.net This substitution pattern is of significant synthetic value for constructing more complex molecules for several reasons:

Orthogonal Reactivity : The two chlorine atoms can be addressed with different chemical reagents. The chlorine at the 3-position is part of an imidoyl chloride system within the oxazinone precursor, making it more reactive to certain nucleophiles. researchgate.net This differential reactivity can be translated to the pyridine product, allowing for stepwise and selective functionalization.

Platform for Cross-Coupling : The chloro-substituents on the pyridine ring are ideal handles for modern cross-coupling reactions, such as Suzuki and Stille couplings. This enables the straightforward introduction of a wide variety of aryl, alkyl, and other functional groups.

Access to Privileged Scaffolds : The pyridine ring is a privileged heterocyclic scaffold found in numerous bioactive molecules, including pharmaceuticals and agrochemicals. nih.gov The ability to generate highly decorated pyridines using the oxazinone building block provides a direct entry into libraries of compounds for drug discovery and materials science applications. nih.govnih.gov

This building block approach allows for the rapid assembly of molecular complexity, where the oxazinone serves as a linchpin to connect different molecular fragments in a controlled and predictable manner. nih.gov

Role as a Modifier in Polymer Synthesis (e.g., Polyurethane Elastomers)

Based on a review of available scientific literature, the application of this compound as a modifier in polymer synthesis, including for materials such as polyurethane elastomers, is not a well-documented area of research. While various heterocyclic compounds are explored in materials science, a specific role for this oxazinone derivative in polymerization or polymer modification is not established in the provided sources.

Development of Chromatographic Stationary Phases

The development of stationary phases for chromatography involves chemically bonding specific functional molecules to a solid support, typically silica, to achieve selective separation of analytes. nih.govmdpi.com These interactions can be based on properties like hydrophobicity, chirality, or affinity. nih.gov Although a vast array of molecules has been utilized for this purpose, the use of this compound in the development of chromatographic stationary phases is not described in the available scientific literature. There is no evidence to suggest it is currently employed as a selector or modifier for stationary phases in techniques like HPLC or gas chromatography.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Improved Atom Economy and Sustainability

A primary goal of green chemistry is the development of synthetic processes that maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. nih.gov Current syntheses of 1,4-oxazin-2-one derivatives often involve multi-step sequences that may use hazardous reagents and generate significant waste. Future research should focus on devising new synthetic pathways to 3,5-dichloro-2H-1,4-oxazin-2-one and its analogs that are more atom-economical and sustainable.

One promising avenue is the development of catalytic, one-pot procedures that assemble the heterocyclic core from simple, readily available starting materials, minimizing the need for isolation of intermediates and the use of stoichiometric reagents. researchgate.net For instance, exploring catalytic C-H activation or oxidative cyclization strategies could provide more direct and efficient access to the oxazinone ring system. organic-chemistry.org Furthermore, improving the atom economy of its subsequent transformations is crucial. The established conversion of 1,4-oxazinones to pyridines via a tandem cycloaddition/cycloreversion sequence with alkynes is highly valuable. nih.govacs.org However, this reaction releases carbon dioxide as a byproduct. Future work could explore alternative cycloaddition partners or catalytic cycles that avoid the extrusion of CO2, potentially leading to different heterocyclic products with full atom utilization. The principles of green chemistry, such as using less toxic solvents and reducing energy consumption, should be integral to the development of these new routes. nih.gov

Development of Asymmetric Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. To date, the reactions involving this compound have been primarily focused on achiral applications. A significant and untapped area of research is the development of asymmetric transformations utilizing this scaffold. This could involve two main approaches: the enantioselective synthesis of chiral 1,4-oxazin-2-ones or the use of the achiral dichloro-oxazinone in asymmetric reactions to generate chiral products.

Organocatalysis has emerged as a powerful tool for constructing chiral molecules. wiley.comyoutube.comyoutube.com Future research could focus on developing organocatalytic methods for the asymmetric synthesis of related chiral dihydro-1,2-oxazines and other oxazinane scaffolds. nih.govrsc.orgcapes.gov.br For example, an organocatalytic [4+2] cycloaddition could potentially be developed to construct the oxazinone ring with high enantioselectivity. rsc.org Alternatively, chiral metal catalysts or organocatalysts could be employed to control the stereochemistry of reactions at the electrophilic centers of this compound, leading to chiral pyridines or other complex molecules. The development of such methodologies would dramatically increase the value of this building block for the synthesis of novel, biologically active compounds. nih.gov

Advanced Mechanistic Studies using Computational Methods

A deeper understanding of the reaction mechanisms governing the chemistry of this compound can accelerate the development of new and improved synthetic applications. While initial computational studies using Density Functional Theory (DFT) have provided insight into the regio- and stereochemical outcomes of its Diels-Alder cycloadditions, there is vast potential for more advanced mechanistic investigations. nih.govacs.orgfigshare.com

Future work should employ higher-level computational methods to model transition states with greater accuracy, elucidating the subtle electronic and steric factors that control reactivity and selectivity. nih.gov Such studies could predict the outcomes of reactions with new, untested dienophiles or nucleophiles, guiding experimental design and reducing trial-and-error in the laboratory. For example, computational screening could identify novel alkyne or alkene partners for the cycloaddition/cycloreversion sequence that might lead to previously inaccessible pyridine (B92270) substitution patterns. nih.gov Furthermore, computational analysis could help rationalize the stepwise nucleophilic substitution at the two chlorine atoms, potentially enabling the selective synthesis of unsymmetrical, disubstituted products, a current challenge in similar systems. researchgate.net

Expansion of Synthetic Utility to New Classes of Organic Molecules

The primary application of this compound has been as a synthon for polysubstituted pyridines. nih.gov A major future direction is to expand its utility beyond this role, leveraging its unique reactivity to access entirely new classes of organic molecules. Its structure contains multiple reactive sites that could be exploited in novel ways.

This compound can be considered a versatile heterocyclic building block for creating complex molecular architectures. sciencedaily.comsigmaaldrich.com For instance, the imidoyl chloride moiety could be targeted for novel coupling reactions, while the lactone could be opened to reveal new functional groups. Research could explore domino or cascade reactions that engage multiple reactive sites in a single, efficient operation to build complex fused or spirocyclic systems. nih.gov By reacting with di- or multifunctional reagents, it may be possible to construct novel heterocyclic frameworks that are not readily accessible through other means. The ultimate goal is to establish this compound as a foundational building block, similar to more established synthons like 1,3-dithianes, for the modular synthesis of diverse and complex molecular targets. beilstein-journals.orgnih.gov

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition of synthetic methodologies from batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and greater potential for scalability. nih.govbohrium.comspringerprofessional.de The synthesis and reactions of this compound are prime candidates for adaptation to flow-based systems.

Future research should focus on developing continuous flow processes for both the formation of the oxazinone ring and its subsequent conversion to pyridines and other heterocycles. mdpi.comresearchgate.net Flow reactors could allow for the safe handling of potentially hazardous reagents and intermediates under precisely controlled conditions of temperature and pressure, potentially leading to higher yields and purities. bohrium.com Moreover, integrating flow synthesis with automated platforms and in-line purification and analysis would enable the rapid generation of libraries of substituted pyridines or other derivatives. nih.gov This high-throughput capability would be invaluable for medicinal chemistry programs aimed at discovering new drug candidates by allowing for the rapid exploration of structure-activity relationships. springerprofessional.de

Q & A

Q. What are the optimized synthetic routes for 3,5-Dichloro-2H-1,4-oxazin-2-one, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves multi-step processes. For example, a 9-step synthesis protocol achieved a 30.3% overall yield by leveraging regioselective chlorination and cyclization reactions. Key steps include:

- Low-temperature pre-complexation with boron trifluoride etherate to enhance diastereoselectivity during Grignard reagent addition .

- Reaction monitoring via TLC and NMR to track intermediate formation.

- Crystallization optimization using water-ethanol mixtures to improve purity and yield .

Table 1: Representative Synthetic Routes

| Method | Steps | Yield | Key Conditions | Reference |

|---|---|---|---|---|

| Multi-step | 9 | 30.3% | BF₃·Et₂O, Grignard reagents | |

| Cyclization | 3 | 65% | DMSO reflux, ice-water quenching |

Q. How is this compound characterized to confirm structural integrity?

Advanced analytical techniques are critical:

- X-ray crystallography resolves stereochemical ambiguities, as demonstrated for spirooxindole derivatives .

- ¹H/¹³C NMR identifies substituent positions and confirms chlorine integration ratios.

- HPLC-MS ensures purity (>95%) and detects trace byproducts.

For example, single-crystal X-ray analysis validated the absolute configuration of a spirooxindole analog derived from the oxazinone core .

Advanced Research Questions

Q. How does structural modification of the oxazinone core impact biological activity in antimalarial studies?

Structure-activity relationship (SAR) studies reveal:

- The azatriphenylene framework is essential for antimalarial potency against Plasmodium falciparum (IC₅₀ < 1 µM). Removal of the chlorine substituents at positions 3 and 5 reduces activity by 10-fold .

- Methoxy or methyl substitutions at position 6 (e.g., 3,5-dichloro-6-methyl analog) enhance metabolic stability but may reduce solubility .

Table 2: Key SAR Findings

| Modification | Biological Activity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| Parent compound | 0.8 µM | 0.12 |

| 6-Methyl analog | 1.2 µM | 0.08 |

| Dechlorinated analog | >10 µM | 0.25 |

Q. What strategies are effective for achieving enantiomeric purity in oxazinone-derived α-amino acids?

Diastereoselective methods include:

- Chiral auxiliary-directed alkylation : Pre-complexation of the oxazinone with BF₃·Et₂O at -78°C ensures >95% enantiomeric excess (ee) during Grignard additions .

- Asymmetric catalysis : Use of Evans’ oxazaborolidine catalysts for kinetic resolution (e.g., in spirooxindole synthesis) .

- Crystallization-driven resolution : Ethanol-water mixtures selectively precipitate the desired enantiomer .

Q. How can researchers address contradictions in stability data during synthesis optimization?

Contradictions often arise from:

- Base-mediated isomerization : Mild bases (e.g., K₂CO₃) induce racemization of the oxazinone core. Solutions include using aprotic solvents (e.g., THF) and low-temperature workups .

- Divergent yields in multi-step routes : Statistical analysis (e.g., Design of Experiments) identifies critical parameters like reaction time and catalyst loading .

Q. What methodologies resolve discrepancies in biological activity data across analogs?

- Dose-response normalization : Compare IC₅₀ values under standardized assay conditions (e.g., fixed ATP levels in kinase assays).

- Molecular docking simulations : Validate interactions with target proteins (e.g., PfATP4 in malaria parasites) .

- Meta-analysis of SAR data : Pool results from analogs with shared substructures to identify consensus pharmacophores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.